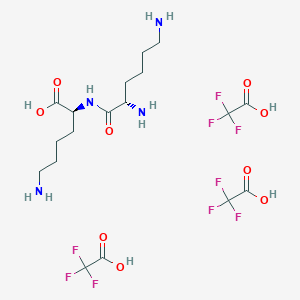
2,3-Dibromo-3-(trifluoromethyl)butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-3-(trifluoromethyl)butyric acid is a chemical compound with the molecular formula C5H5Br2F3O2 . It is a white fine crystalline powder and is used for the preparation of nematocidal alkenanilides .
Molecular Structure Analysis
The molecular weight of 2,3-Dibromo-3-(trifluoromethyl)butyric acid is 313.9 . The IUPAC name for this compound is 2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid . The InChI code is 1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) .Physical And Chemical Properties Analysis
2,3-Dibromo-3-(trifluoromethyl)butyric acid is a white fine crystalline powder . The molecular weight of this compound is 313.9 . The IUPAC name for this compound is 2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid . The InChI code is 1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) .Applications De Recherche Scientifique
Fluorinated Building Block for Drug Discovery
The trifluoromethyl (CF3) group is a valuable motif in pharmaceuticals due to its impact on metabolic stability, lipophilicity, and bioavailability. 2,3-Dibromo-3-(trifluoromethyl)butyric acid serves as a versatile precursor for synthesizing CF3-containing heterocycles. Researchers can use it to access a diverse set of compounds, potentially leading to novel drug candidates .
α-Trifluoromethyl α,β-Unsaturated Lactones
This compound enables the synthesis of multi-functionalized α-trifluoromethyl α,β-unsaturated lactones. These lactones have applications in organic synthesis, medicinal chemistry, and materials science. Their unique reactivity and structural features make them valuable building blocks for designing new molecules .
Trifluoromethyl Pyrazolinones
Researchers can utilize 2,3-Dibromo-3-(trifluoromethyl)butyric acid to access trifluoromethyl pyrazolinones. These heterocyclic compounds find applications in agrochemicals, pharmaceuticals, and materials science. Their diverse reactivity and potential biological activity make them interesting targets for further exploration .
Agrochemical Development
The CF3 group enhances the properties of agrochemicals, such as herbicides and fungicides. By incorporating this group into the structure, scientists can improve the efficacy and stability of these compounds, leading to more effective pest control .
Materials Science
The unique combination of bromine and trifluoromethyl groups in this compound may allow for the design of novel materials. Researchers can explore its use in polymer chemistry, surface modification, and other material-related applications .
Fluorinated Reagents in Organic Synthesis
As a fluorinated building block, 2,3-Dibromo-3-(trifluoromethyl)butyric acid can participate in diverse synthetic transformations. Chemists can employ it to introduce the CF3 group into various organic molecules, expanding the toolbox of available reagents for complex synthesis .
Propriétés
IUPAC Name |
2,3-dibromo-4,4,4-trifluoro-3-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Br2F3O2/c1-4(7,5(8,9)10)2(6)3(11)12/h2H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYLFCNIZVCLAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)Br)(C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Br2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660154 |
Source


|
| Record name | 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.89 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dibromo-3-(trifluoromethyl)butyric acid | |
CAS RN |
885276-57-3 |
Source


|
| Record name | 2,3-Dibromo-4,4,4-trifluoro-3-methylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[4-(Trifluoromethoxy)phenyl]-pyridine-5-boronic acid](/img/structure/B6343588.png)




